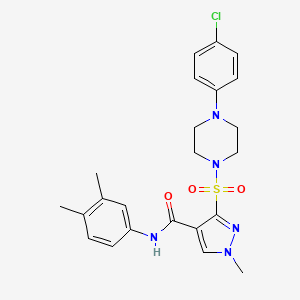

![molecular formula C7H16O2 B2977953 (2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-ol CAS No. 1467021-27-7](/img/structure/B2977953.png)

(2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-ol is a chemical compound that is widely used in the field of scientific research. This chemical compound is also known as tert-butyl (2S)-2-hydroxy-1-methylethyl ether or tert-butyl (S)-(+)-2-hydroxy-1-methylethyl ether. The chemical formula of (2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-ol is C7H16O2, and it has a molecular weight of 132.20 g/mol.

科学的研究の応用

Photo-assisted Oxidation and Catalysis

Research demonstrates the photo-assisted oxidation of 2-methylpropane, resulting in the formation of 2-methylpropan-2-ol among other compounds, highlighting the catalytic activity and selectivity enhancements by alkali metal ions in photocatalysis processes (Tanaka, Takenaka, Funabiki, & Yoshida, 1996).

Hydrocarbonylation Processes

The hydrocarbonylation of prop-2-ene-1-ol catalyzed by rhodium triethylphosphine complexes, producing 2-methylpropan-1-ol and butane-1,4-diol, elucidates a mechanistic pathway involving tautomerism and hydrogenation, showcasing the diverse applications of catalysis in organic synthesis (Simpson, Currie, Andersen, Cole-Hamilton, & Green, 1996).

Thermodynamic Properties

Studies on the heat capacities and thermodynamic properties of 2-methylpropan-1-ol and other alcohols have provided insights into the physical chemistry of organic compounds, contributing to a better understanding of their behavior under varying temperature conditions (Counsell, Lees, & Martin, 1968).

Biofuel Production

Engineering of ketol-acid reductoisomerase and alcohol dehydrogenase has enabled anaerobic 2-methylpropan-1-ol (isobutanol) production at theoretical yield in Escherichia coli, paving the way for sustainable biofuel production (Bastian, Liu, Meyerowitz, Snow, Chen, & Arnold, 2011).

Vaporization Studies

Research into the enthalpies and entropies of vaporization for solutions including 2-methylpropan-1-ol contributes to the understanding of molecular interactions and the effects of structural modifications on the thermodynamic properties of organic mixtures (Baev & Baev, 2014).

特性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxy]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-6(5-8)9-7(2,3)4/h6,8H,5H2,1-4H3/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWJLGYZXWVBDL-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyanophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2977871.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2977873.png)

![4-(N-butyl-N-ethylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2977877.png)

![Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis](/img/structure/B2977880.png)

![1-[(2-fluorophenyl)methoxy]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide](/img/structure/B2977883.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2977888.png)

![3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-propan-2-ylpropanamide](/img/structure/B2977889.png)

![6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2977890.png)

![1-(3,4-dimethylphenyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2977891.png)